REACTION_CXSMILES
|
[C:1]1([CH3:19])[CH:6]=[CH:5][C:4]([CH:7]2[C:14]3[CH:13]=[C:12]([C:15]([O:17]C)=[O:16])[NH:11][C:10]=3[CH2:9][CH2:8]2)=[CH:3][CH:2]=1.[OH-].[Na+]>>[C:1]1([CH3:19])[CH:2]=[CH:3][C:4]([CH:7]2[C:14]3[CH:13]=[C:12]([C:15]([OH:17])=[O:16])[NH:11][C:10]=3[CH2:9][CH2:8]2)=[CH:5][CH:6]=1 |f:1.2|
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Name
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methyl 4-p-tolyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate
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Quantity
|
0.2888 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C1CCC=2NC(=CC21)C(=O)OC)C
|
Name
|
|
Quantity
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2.94 mL
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Type
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reactant
|
Smiles
|
[OH-].[Na+]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
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Details
|
The resulting product was purified by preparative HPLC (water with 0.1% formic acid and 1% acetonitrile/methanol; 50 mm Dynamax HPLC C-18 column; 28 mL/min; 60% to 100% methanol)
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Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)C1CCC=2NC(=CC21)C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 76.9 mg | |
YIELD: PERCENTYIELD | 28% | |
YIELD: CALCULATEDPERCENTYIELD | 26.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |